molecular formula C25H32N2O4S3 B13410291 Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate

Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate

Cat. No.: B13410291
M. Wt: 520.7 g/mol
InChI Key: FGVWDNVWHLESAV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains by transferring the active radical species between polymer chains . This process ensures uniform polymer chain lengths and reduces the occurrence of unwanted side reactions .

Comparison with Similar Compounds

Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is unique due to its specific structure and functionality. Similar compounds include:

  • 4-Cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoic acid
  • Ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-phenylacetate
  • 1-cyanoethyl dodecyl carbonotrithioate
  • Tert-butyl dodecyl carbonotrithioate

These compounds share similar trithiocarbonate functionalities but differ in their specific substituents and applications . This compound stands out due to its use in RAFT polymerization and its specific molecular structure .

Properties

Molecular Formula

C25H32N2O4S3

Molecular Weight

520.7 g/mol

IUPAC Name

N-ethyl-4-[[4-[ethyl(2-hydroxyethyl)carbamoyl]phenyl]methylsulfanylcarbothioylsulfanylmethyl]-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C25H32N2O4S3/c1-3-26(13-15-28)23(30)21-9-5-19(6-10-21)17-33-25(32)34-18-20-7-11-22(12-8-20)24(31)27(4-2)14-16-29/h5-12,28-29H,3-4,13-18H2,1-2H3

InChI Key

FGVWDNVWHLESAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(=O)C1=CC=C(C=C1)CSC(=S)SCC2=CC=C(C=C2)C(=O)N(CC)CCO

Origin of Product

United States

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